Ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate
Overview
Description
Ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate is a chemical compound with the molecular formula C11H14O5S . It has a molecular weight of 258.3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14O5S/c1-3-16-11(12)8-17(13,14)10-6-4-9(15-2)5-7-10/h4-7H,3,8H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a liquid . More detailed physical and chemical properties couldn’t be found.Scientific Research Applications
1. Chemical Stability and Modification
A study by Pretzer and Repta (1987) explored the stability and degradation mechanisms of derivatives of [(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid, a compound closely related to Ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate. They found that specific structural modifications could influence the compound's stability in aqueous solutions, leading to proposals for stabilizing such agents through derivatization (Pretzer & Repta, 1987).
2. Catalysis in Organic Synthesis
Indumathi, Perumal, and Menéndez (2010) demonstrated the use of Ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate, similar to this compound, in a L-proline-catalyzed three-component domino annulation process. This facilitated the synthesis of thienothiopyrans, indicating its utility in complex organic synthesis (Indumathi, Perumal, & Menéndez, 2010).
3. Ring-Opening Reactions
Shimizu, Ando, Shibuya, and Hachiya (2010) explored the ring-closing and ring-opening reactions of ethyl 2-(4-methoxyphenylimino)acetate, a compound related to this compound. Their research contributes to the understanding of reactions involving stannylated compounds, highlighting potential applications in synthesis (Shimizu et al., 2010).
4. Synthesis of Functionalized Compounds
Indumathi, Kumar, and Perumal (2007) reported the synthesis of highly functionalized thiazines using Ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate, showcasing its role in the synthesis of biologically relevant compounds (Indumathi, Kumar, & Perumal, 2007).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)sulfonylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-3-16-11(12)8-17(13,14)10-6-4-9(15-2)5-7-10/h4-7H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUXYQLTIVYHIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363258 | |
Record name | ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2850-21-7 | |
Record name | ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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